molecular formula C9H18F6N2O4S2 B1338157 Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide CAS No. 258273-75-5

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1338157
CAS No.: 258273-75-5
M. Wt: 396.4 g/mol
InChI Key: XSGKJXQWZSFJEJ-UHFFFAOYSA-N
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Description

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a quaternary ammonium-based ionic liquid. It is known for its high ionic conductivity and thermal stability, making it a valuable compound in various scientific and industrial applications. The compound has the molecular formula C9H18F6N2O4S2 and a molecular weight of 396.37 g/mol .

Biochemical Analysis

Biochemical Properties

It has been observed that it adsorbs strongly within a certain potential range at the aluminium electrode

Molecular Mechanism

It is known to undergo electrochemical reduction at certain potentials , which could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide has been observed to produce more volatile products when exposed to strong reducing potentials This suggests that its effects may change over time, possibly due to degradation or other long-term effects on cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of butyltrimethylammonium bromide with lithium bis(trifluoromethylsulfonyl)imide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors with continuous monitoring of reaction parameters to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is unique due to its combination of high ionic conductivity, thermal stability, and wide electrochemical window. These properties make it particularly suitable for applications in electrochemical devices and as a versatile solvent and catalyst in various chemical processes .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGKJXQWZSFJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047920
Record name Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258273-75-5
Record name Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A1: * Molecular Formula: C10H21F6N3O4S2* Molecular Weight: 419.42 g/mol

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Key spectroscopic techniques used to analyze [N4111][Tf2N] include:

  • Raman Spectroscopy: This method reveals information about the vibrational modes of molecules, and in the case of [N4111][Tf2N], it has been used to identify different conformations of the [Tf2N]- anion, especially the cisoid and transoid forms, in various phases and conditions. [ [], [], [] ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps in identifying functional groups and studying molecular interactions. It's been used to characterize the phase transitions of [N4111][Tf2N] and understand how its molecular arrangements change with temperature. [ [], [] ]
  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of elements within a material. This technique has been used to study the electrochemical behavior of [N4111][Tf2N], particularly at the interface with electrode materials like aluminum. [ [], [] ]

Q3: How does the cooling rate affect the physical state and properties of this compound?

A: [N4111][Tf2N] exhibits different phases depending on the cooling rate: * Slow Cooling: Leads to crystallization with the [Tf2N]- anion primarily in a cisoid conformation. [ [] ]* Fast Cooling: Results in a more amorphous structure with the [Tf2N]- anion predominantly in a transoid conformation. [ [] ]This difference in conformation can affect properties such as viscosity and conductivity.

Q4: Is this compound stable under electrochemical conditions relevant for battery applications?

A: While [N4111][Tf2N] is generally considered electrochemically stable due to its wide electrochemical window, research shows that it can degrade at strongly reducing potentials, especially those encountered during lithium metal deposition. The degradation products include hydrogen, alkanes, and amines, which can impact the performance and safety of lithium-based batteries. [ [] ]

Q5: What is known about the water sorption behavior of this compound?

A: [N4111][Tf2N] is considered hydrophobic, but like many ionic liquids, it can still absorb water from the environment. Studies have shown that even small amounts of water absorbed by [N4111][Tf2N] can significantly impact its physical properties, such as viscosity and conductivity. [ [] ]

Q6: Can this compound be used in enzymatic reactions?

A: Yes, [N4111][Tf2N] has shown promise as a solvent for biocatalysis. Research indicates that Candida antarctica lipase B (CALB) displayed enhanced activity and stability in [N4111][Tf2N] compared to conventional organic solvents. This improvement is attributed to the IL's ability to preserve the enzyme's active conformation. [ [] ]

Q7: Has this compound been investigated for carbon dioxide capture?

A: Yes, [N4111][Tf2N], both in its pure form and in mixtures with polymers like poly(ethylene oxide) (PEO), has been investigated for CO2 absorption. Studies using molecular dynamics simulations and spectroscopic techniques found that while [N4111][Tf2N] can absorb CO2, its capacity is lower than that of pure PEO. [ [], [] ]

Q8: How is computational chemistry used to understand the properties of this compound?

A: Molecular dynamics (MD) simulations have been extensively employed to study various aspects of [N4111][Tf2N], including:* Structure and Dynamics: MD helps in understanding the behavior of [N4111][Tf2N] at a molecular level, providing insights into its viscosity, diffusion coefficients, and interactions with other molecules like CO2 and polymers. [ [], [] ]* Gas Absorption: MD simulations have been used to predict the solubility and absorption behavior of gases like CO2 in [N4111][Tf2N], aiding in evaluating its potential for gas capture applications. [ [] ]* Mixture Properties: MD simulations are valuable for predicting the properties of mixtures containing [N4111][Tf2N], such as those with PEO, allowing researchers to tailor these mixtures for specific applications. [ [], [] ]

Q9: What analytical techniques are used to measure the density and viscosity of this compound?

A9: Researchers commonly utilize the following methods:

  • Vibrating Tube Densimeter: This instrument accurately measures the density of liquids based on the changes in the resonant frequency of a vibrating U-shaped tube containing the sample. [ [], [] ]
  • Rheometer: A rheometer is used to measure the viscosity of fluids by applying a controlled shear stress or shear rate to the sample and measuring the resulting deformation or flow. [ [] ]

Q10: Are there any alternative ionic liquids with similar properties to this compound?

A: Yes, various ionic liquids share structural similarities with [N4111][Tf2N] and exhibit comparable properties. These alternatives often involve modifications to the cation or anion. Examples include: * Cation Variations: Other quaternary ammonium-based ILs, like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N8881][Tf2N]) or tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][Tf2N]), have been explored. [ [], [], [] ]* Anion Variations: ILs with different anions, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][Tf2N]), provide alternative options. [ [], [] ]

Q11: What other areas of research are ongoing regarding this compound?

A11: Research on [N4111][Tf2N] extends to various other areas:

  • Electrochemical Applications: Investigating its suitability as an electrolyte for supercapacitors, lithium-ion batteries, and other electrochemical devices. [ [], [], [] ]
  • Solubility Studies: Determining the solubility of different compounds, including gases and aromatic hydrocarbons, in [N4111][Tf2N] to assess its potential as a solvent in various processes. [ [], [] ]
  • Thermophysical Property Measurements: Accurately measuring properties like density, viscosity, refractive index, and surface tension over a range of temperatures and pressures to develop comprehensive databases and predictive models. [ [], [] ]
  • Environmental Impact: Assessing the environmental fate and potential toxicity of [N4111][Tf2N] to ensure its safe and sustainable use. [ [] ]

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